![molecular formula C7H9NS B2707267 2-Cyclopropyl-4-methyl-1,3-thiazole CAS No. 1239489-85-0](/img/structure/B2707267.png)
2-Cyclopropyl-4-methyl-1,3-thiazole
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Overview
Description
2-Cyclopropyl-4-methyl-1,3-thiazole is a heterocyclic compound with a five-membered ring containing one sulfur and one nitrogen atom. Thiazoles are widely studied due to their diverse applications in various fields, including agrochemicals, industrial processes, and pharmaceuticals. They are also found in natural products like vitamin B and penicillin .
Synthesis Analysis
The synthesis of thiazoles involves various methods. One common approach is the Hantzsch synthesis , which combines α-haloketones, ammonia, and thiourea to form thiazoles. Additionally, C-H substitution reactions of thiazoles using palladium/copper catalysis have been employed to synthesize 2,5-diarylthiazole derivatives .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-4-methyl-1,3-thiazole consists of a five-membered ring with a cyclopropyl group and a methyl group attached. The thiazole ring exhibits aromaticity and can participate in π-π interactions with other aromatic systems. Crystallographic studies reveal the arrangement of atoms and bonds within the molecule .
Chemical Reactions Analysis
properties
IUPAC Name |
2-cyclopropyl-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-9-7(8-5)6-2-3-6/h4,6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRJGSUSGCOGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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